

An In-depth Technical Guide on Serine Palmitoyltransferase Inhibition by Myriocin

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Compound of Interest		
Compound Name:	C29H35N3O6S	
Cat. No.:	B15172505	Get Quote

C29H35N3O6S could not be identified in publicly available chemical databases. However, the context of serine palmitoyltransferase (SPT) inhibition is strongly indicated. This guide will focus on a well-characterized and potent SPT inhibitor, Myriocin (ISP-1), as a representative compound to fulfill the technical requirements of this request. Myriocin is a fungal metabolite widely used in research to study sphingolipid metabolism and its roles in cellular processes.

Introduction to Myriocin (ISP-1)

Myriocin, also known as ISP-1 or thermozymocidin, is a natural product isolated from fungi such as Isaria sinclairii. It is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the key enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. Due to its high specificity, myriocin is an invaluable tool for researchers in biochemistry, molecular biology, and drug development to investigate the complex roles of sphingolipids in various cellular functions, including signaling, proliferation, and apoptosis.

Chemical Structure and Properties of Myriocin

Myriocin is an atypical amino acid with a long aliphatic chain. Its chemical structure is distinct from the provided molecular formula **C29H35N3O6S**.

Table 1: Physicochemical Properties of Myriocin



Property	Value	
Molecular Formula	C21H39NO6	
IUPAC Name	(2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2- (hydroxymethyl)-14-oxoicos-6-enoic acid	
CAS Number	35891-70-4	
Molecular Weight	401.5 g/mol	
SMILES	CCCCCCC(=0)CCCC/C=C/INVALID-LINK =0)(N)CO)O">C@HO	
Appearance	White to off-white powder	
Solubility	Soluble in methanol, ethanol, and DMSO	

Biological Activity and Mechanism of Action

Myriocin's primary biological activity is the potent and specific inhibition of serine palmitoyltransferase (SPT).[1][2]

Table 2: Biological Activity of Myriocin

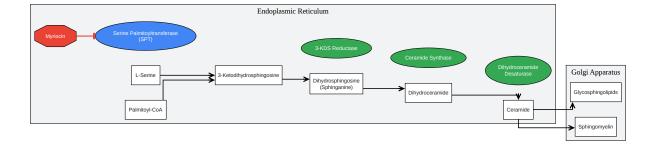
Parameter	Value	Cell/System
IC50 for SPT	~0.3 nM	Cell-free lysate from Chinese hamster ovary (CHO) cells

The inhibition of SPT by myriocin leads to a significant reduction in the cellular levels of all downstream sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids.[1] This targeted disruption of sphingolipid biosynthesis allows for the detailed study of their physiological roles.

Signaling Pathway: Inhibition of Sphingolipid Biosynthesis



Myriocin acts at the initial step of the sphingolipid biosynthesis pathway. The following diagram illustrates the point of inhibition.



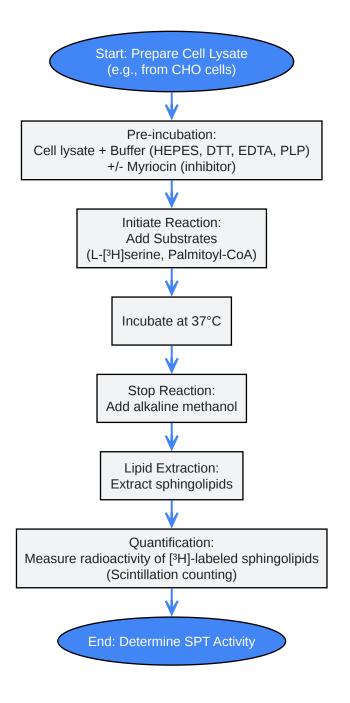
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Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by Myriocin.

Experimental Protocols In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a common method to measure SPT activity in a cell-free system.





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Caption: Workflow for an in vitro SPT activity assay using a radiolabeled substrate.

Detailed Methodology:

- · Preparation of Cell Lysate:
 - Culture cells (e.g., Chinese Hamster Ovary cells) to near confluency.



- Harvest cells and wash with ice-cold PBS.
- Lyse the cells in a hypotonic buffer containing protease inhibitors.
- Homogenize the cell suspension and centrifuge to obtain a post-nuclear supernatant,
 which serves as the source of SPT.

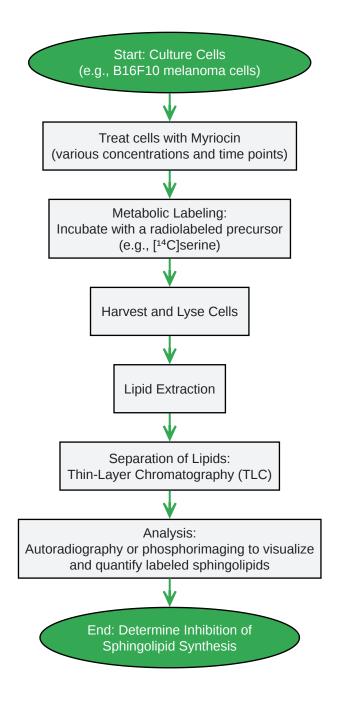
SPT Assay:

- In a microcentrifuge tube, combine the cell lysate with a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM DTT, 1 mM EDTA, and 50 μM pyridoxal 5'-phosphate).
- Add Myriocin (dissolved in a suitable solvent like DMSO) or vehicle control.
- Pre-incubate the mixture for 10-15 minutes at 37°C.
- Initiate the reaction by adding the substrates: L-[3H]serine and palmitoyl-CoA.
- Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
- Lipid Extraction and Quantification:
 - Stop the reaction by adding a mixture of chloroform and methanol.
 - Perform a Bligh-Dyer lipid extraction to separate the lipids from the aqueous phase.
 - Wash the organic phase to remove any unincorporated L-[3H]serine.
 - Evaporate the solvent from the organic phase.
 - Resuspend the lipid extract in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the SPT activity.

In Vivo Inhibition of Sphingolipid Biosynthesis

This protocol outlines a general procedure to assess the effect of Myriocin on sphingolipid synthesis in a cellular context.





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Caption: Experimental workflow for assessing in vivo inhibition of sphingolipid synthesis.

Detailed Methodology:

- Cell Culture and Treatment:
 - Plate cells (e.g., B16F10 melanoma cells) and allow them to adhere and grow.



- Treat the cells with varying concentrations of Myriocin or vehicle control for different durations.
- Metabolic Labeling:
 - Following treatment, incubate the cells in a medium containing a radiolabeled precursor of sphingolipids, such as L-[14C]serine.
- · Lipid Extraction and Analysis:
 - After the labeling period, wash the cells to remove the radioactive medium.
 - Harvest the cells and perform a total lipid extraction.
 - Separate the different lipid species using thin-layer chromatography (TLC).
 - Visualize and quantify the radiolabeled sphingolipids (ceramide, sphingomyelin, etc.) using autoradiography or a phosphorimager. A decrease in the incorporation of the radiolabel into these lipids in Myriocin-treated cells indicates inhibition of de novo sphingolipid synthesis.[1]

Applications in Research and Drug Development

The ability of Myriocin to specifically inhibit SPT has made it a critical tool in several research areas:

- Elucidating the role of sphingolipids: By depleting cells of sphingolipids, researchers can study their involvement in various cellular processes, including cell signaling, membrane structure, and protein trafficking.
- Cancer research: Altered sphingolipid metabolism is a hallmark of many cancers. Myriocin is
 used to investigate the potential of targeting this pathway for cancer therapy. For instance, it
 has been shown to inhibit the proliferation of melanoma cells by inducing cell cycle arrest.[1]
- Metabolic diseases: Sphingolipids have been implicated in insulin resistance and atherosclerosis. Myriocin is used in preclinical models to explore the therapeutic potential of SPT inhibition in these conditions.[2]



• Immunosuppression: Myriocin has demonstrated immunosuppressive properties, suggesting a role for sphingolipids in immune cell function.

Conclusion

While the specific compound with the molecular formula **C29H35N3O6S** remains to be identified, the principles of serine palmitoyltransferase inhibition are well-established through the study of compounds like Myriocin. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with a potent SPT inhibitor. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals working in the field of sphingolipid metabolism. Further investigation would be required to characterize the specific compound **C29H35N3O6S**, should its structure become known.

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References

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